1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine
Overview
Description
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine, also known as 2C-F, is a synthetic phenethylamine that belongs to the 2C family of psychedelics. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among researchers for its unique chemical structure and potential therapeutic applications.
Mechanism of Action
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. It also has a moderate affinity for the dopamine transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to induce a range of psychedelic effects, including altered perception, thought, and mood. It has been reported to induce visual hallucinations, synesthesia, and increased emotional empathy.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine in lab experiments is its unique chemical structure, which may provide insights into the mechanisms of action of other psychedelics. However, its psychoactive effects may also pose a limitation, as they can make it difficult to separate the effects of the drug from other factors.
Future Directions
There are several potential future directions for research on 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of interest is its potential as a research tool for studying the mechanisms of action of other psychedelics. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential risks and limitations.
Scientific Research Applications
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a strong affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition.
properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5/c1-27-17-11-13(16(23(25)26)12-18(17)28-2)19(24)22-9-7-21(8-10-22)15-6-4-3-5-14(15)20/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQGPCZPSIRUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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